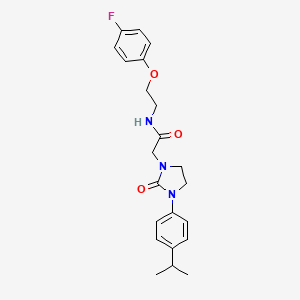
N-(2-(4-fluorophenoxy)ethyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-fluorophenoxy)ethyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H26FN3O3 and its molecular weight is 399.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-fluorophenoxy)ethyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesizing data from various studies, including case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a fluorophenoxy group and an imidazolidinone moiety. Its molecular formula can be represented as:
- Molecular Formula : C₁₈H₁₈F₁N₃O₂
- Molecular Weight : 327.35 g/mol
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit anticonvulsant properties. A study evaluated various derivatives for their efficacy in animal models of epilepsy, utilizing the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
Key Findings:
- Efficacy : Compounds demonstrated significant protection in MES tests, with some achieving protective effects at doses of 100 mg/kg.
- Mechanism : The active compounds showed moderate binding affinity to neuronal voltage-sensitive sodium channels, indicating a potential mechanism for their anticonvulsant activity .
Cytotoxicity and Safety Profile
In terms of safety, preliminary toxicity assessments were conducted using the rotarod test to evaluate neurological toxicity. The results indicated that while some derivatives exhibited protective effects against seizures, they also displayed varying degrees of toxicity.
| Compound ID | Dose (mg/kg) | MES Efficacy | Toxicity Level |
|---|---|---|---|
| 12 | 100 | High | Moderate |
| 13 | 300 | Moderate | Low |
| 14 | 100 | High | High |
Study on Anticonvulsant Activity
A study conducted by Obniska et al. synthesized several derivatives of the compound and tested their anticonvulsant activity. The results highlighted that compounds with lipophilic properties tended to have delayed onset but prolonged action against seizures .
Pharmacokinetics
Pharmacokinetic studies revealed that the absorption and distribution characteristics of these compounds could influence their efficacy and safety profiles. The lipophilicity of certain derivatives correlated with their ability to penetrate the central nervous system (CNS), affecting both therapeutic efficacy and potential side effects.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c1-16(2)17-3-7-19(8-4-17)26-13-12-25(22(26)28)15-21(27)24-11-14-29-20-9-5-18(23)6-10-20/h3-10,16H,11-15H2,1-2H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNKBDPDQCUJTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













